molecular formula C21H24N4O2S B2524928 N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-61-7

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2524928
CAS No.: 476447-61-7
M. Wt: 396.51
InChI Key: OEBCUKWGZGOOSE-UHFFFAOYSA-N
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Description

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.

Preparation Methods

The synthesis of N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzyl and isopropylthio groups. The final step involves the attachment of the 4-methoxybenzamide moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

These compounds share the triazole ring structure but differ in their substituents, which can significantly affect their biological activity and chemical properties

Properties

IUPAC Name

N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15(2)28-21-24-23-19(25(21)14-16-7-5-4-6-8-16)13-22-20(26)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBCUKWGZGOOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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